Ferroin

Description

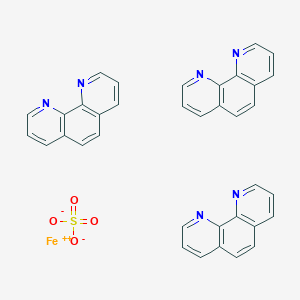

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);1,10-phenanthroline;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWXFRVOSDNDJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24FeN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14708-99-7 (Parent) | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065799 | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution (99.9% water); [Aldrich MSDS] | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14634-91-4 | |

| Record name | Tris(1,10-phenanthroline)iron(II) sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,10-phenanthroline-N1,N10)iron sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP88WTW2E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of Ferroin as a redox indicator?

An In-depth Technical Guide to the Mechanism of Ferroin as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly effective redox indicator used extensively in analytical chemistry, particularly in titrimetric analysis such as cerimetry and dichromate titrations.[1][2] The indicator is the tris(1,10-phenanthroline)iron(II) complex, with the chemical formula [Fe(phen)₃]SO₄. Its utility stems from a rapid, reversible, and distinct color change that corresponds to a specific electrode potential.[2][3] This guide provides a detailed examination of the core mechanism, quantitative properties, and practical application of this compound.

Core Mechanism of Action

The functionality of this compound as a redox indicator is centered on the reversible oxidation of the central iron atom within its complex structure. The active component is the tris(1,10-phenanthroline)iron(II) cation, [Fe(phen)₃]²⁺.[4]

In its reduced state, the complex contains iron in the +2 oxidation state ([Fe(phen)₃]²⁺). This form, known as this compound, exhibits an intense red color.[1][5] When the indicator is in an oxidizing environment, it undergoes a one-electron transfer, resulting in the oxidation of the central iron atom to the +3 state. This oxidized form, [Fe(phen)₃]³⁺, is known as Ferriin and has a pale blue color.[1][3][5]

The redox reaction is sharp and reversible, represented by the following equilibrium:

[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻

This transition occurs at a standard electrode potential (E₀) of +1.06 V in a 1 M H₂SO₄ solution.[4][6] The pronounced and rapid color change at this potential allows for precise visual determination of the endpoint in redox titrations.[2] The indicator is stable in solution up to 60°C.[4]

Visualization of the Redox Mechanism

The following diagram illustrates the reversible oxidation-reduction of the this compound complex.

Caption: Reversible one-electron transfer in the this compound-Ferriin system.

Quantitative Spectrophotometric and Electrochemical Data

The distinct optical properties of the reduced and oxidized forms of this compound are fundamental to its function. The key quantitative parameters are summarized below.

| Parameter | This compound (Reduced Form) | Ferriin (Oxidized Form) |

| Oxidation State of Iron | Fe(II) | Fe(III) |

| Color | Intense Red | Pale Blue |

| Standard Electrode Potential (E₀) | +1.06 V (in 1 M H₂SO₄)[4][6] | +1.06 V (in 1 M H₂SO₄)[4][6] |

| λ_max (Wavelength of Max. Absorbance) | 510-514 nm[3][5][6] | ~590 nm[7] |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at 508 nm[3] | Significantly lower than this compound |

Experimental Protocol: Titration of Iron(II) with Cerium(IV) Sulfate (B86663)

This protocol details a common application of this compound in the cerimetric titration of an iron(II) solution. The principle involves the oxidation of Fe²⁺ to Fe³⁺ by a standardized solution of Ce⁴⁺.[2]

5.1 Reagents and Equipment

-

Analyte: Iron(II) solution of unknown concentration.

-

Titrant: Standardized 0.1 M Cerium(IV) sulfate solution.

-

Indicator: this compound indicator solution (0.025 M).

-

Acid: 1 M Sulfuric acid (H₂SO₄).

-

Apparatus: 50 mL burette, 25 mL pipette, 250 mL conical flask, analytical balance, magnetic stirrer.

5.2 Preparation of this compound Indicator Solution (0.025 M)

-

Weigh 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

-

Dissolve both solids in a sufficient volume of distilled water.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

5.3 Titration Procedure

-

Sample Preparation: Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.

-

Acidification: Add 20 mL of 1 M sulfuric acid to the flask.

-

Indicator Addition: Add 1-2 drops of the prepared this compound indicator solution. The solution should turn a distinct red color.

-

Titration: Fill the burette with the 0.1 M cerium(IV) sulfate solution and record the initial volume. Titrate the iron(II) solution with the Ce(IV) solution while continuously stirring.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a persistent pale blue.[8] Record the final volume from the burette.

-

Replicates: Repeat the titration at least two more times to ensure precision.

5.4 Calculation The reaction stoichiometry between Fe²⁺ and Ce⁴⁺ is 1:1. Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

The concentration of the Iron(II) solution can be calculated using the formula: MFe²⁺ × VFe²⁺ = MCe⁴⁺ × VCe⁴⁺

Where:

-

MFe²⁺ is the molarity of the Iron(II) solution.

-

VFe²⁺ is the volume of the Iron(II) solution (25.00 mL).

-

MCe⁴⁺ is the molarity of the standard Cerium(IV) solution.

-

VCe⁴⁺ is the average volume of the Cerium(IV) solution used in the titration.

Visualization of Experimental Workflow

The following diagram outlines the logical steps for performing a redox titration using this compound indicator.

Caption: Workflow for the titrimetric determination of Fe(II) using this compound.

References

- 1. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 2. Cerimetry - Wikipedia [en.wikipedia.org]

- 3. Optoacoustic spectroscopy for real-time monitoring of strongly light-absorbing solutions in applications to analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vpscience.org [vpscience.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound|Redox Indicator for Research [benchchem.com]

- 8. scribd.com [scribd.com]

Synthesis and preparation of Ferroin indicator solution

A Technical Guide to the Synthesis and Preparation of Ferroin Indicator Solution

Introduction

This compound is the common name for the coordination complex tris(1,10-phenanthroline)iron(II) sulfate (B86663), with the chemical formula [Fe(phen)₃]SO₄. It is a highly valued redox indicator in analytical chemistry, particularly for titrations involving cerium(IV) sulfate (cerimetry) and for visualizing oscillating chemical reactions like the Belousov-Zhabotinsky reaction.[1][2] The utility of this compound stems from its intense and reversible color change. The iron(II) complex ion, [Fe(phen)₃]²⁺, imparts a distinct deep red color to the solution.[1][3] Upon oxidation to the iron(III) state, [Fe(phen)₃]³⁺, the color transitions to a pale blue. This change is sharp, rapid, and occurs at a specific electrode potential, making it an excellent endpoint indicator.[1][2]

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound indicator solution for researchers, scientists, and professionals in drug development. It details the underlying chemistry, experimental protocols, and essential data for its effective application in a laboratory setting.

Chemical and Physical Properties

The this compound complex is formed by the coordination of three bidentate 1,10-phenanthroline (B135089) ligands to a central iron(II) ion.[2][3] This creates a stable, octahedral complex. The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ |

| Molar Mass | 692.52 g/mol |

| Appearance | Dark red liquid (as solution)[1][4] |

| CAS Number | 14634-91-4[2] |

| Redox Potential (E₀) | +1.06 V (in 1 M H₂SO₄)[2] |

| Maximum Absorbance (λₘₐₓ) | 510 nm[5] |

| Density (0.025 M Sol.) | ~1.006 g/cm³[1] |

| Solubility | Soluble in water[3][6] |

| Stability | Solution is stable up to 60 °C and under normal ambient conditions.[1][2][7][8] |

Synthesis of the this compound Complex

The synthesis of the this compound complex is a straightforward coordination reaction. Three molecules of the bidentate ligand, 1,10-phenanthroline (C₁₂H₈N₂), react with one iron(II) ion (Fe²⁺) to form the tris(1,10-phenanthroline)iron(II) cation, [Fe(C₁₂H₈N₂)₃]²⁺.[2] The sulfate ion typically serves as the counter-ion.

Reaction Scheme: 3 C₁₂H₈N₂ (phen) + Fe²⁺ → [Fe(phen)₃]²⁺[2]

The formation of the complex is rapid and results in the characteristic deep red color.

Experimental Protocols for Solution Preparation

In practice, the this compound indicator solution is typically prepared by dissolving stoichiometric amounts of an iron(II) salt (commonly ferrous sulfate heptahydrate, FeSO₄·7H₂O) and 1,10-phenanthroline in deionized water. The most common concentration for titration purposes is 0.025 M.

Protocol: Preparation of 100 mL of 0.025 M this compound Indicator Solution

This protocol is the most frequently cited for standard analytical work.[9][10]

Materials and Reagents:

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, M.W. 278.01 g/mol )

-

1,10-Phenanthroline Monohydrate (C₁₂H₈N₂·H₂O, M.W. 198.22 g/mol ) or 1,10-Phenanthroline hydrochloride[11]

-

Deionized or distilled water

-

100 mL volumetric flask

-

Analytical balance

-

Beakers and a stirring rod

Procedure:

-

Accurately weigh 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

-

In a separate weighing dish, accurately weigh 1.487 g of 1,10-phenanthroline monohydrate.

-

Dissolve the ferrous sulfate in approximately 50 mL of deionized water in a beaker.

-

Add the 1,10-phenanthroline to the ferrous sulfate solution and stir until fully dissolved. The solution will turn a deep red color.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of deionized water and add the rinsings to the flask.

-

Dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Summary of Preparation Protocols

Various protocols exist for the preparation of this compound solution. The table below summarizes quantities reported in several sources to yield a 100 mL solution.

| Protocol Reference | Ferrous Sulfate Heptahydrate (g) | 1,10-Phenanthroline (or salt) (g) | Final Concentration (approx.) |

| Delloyd Chemistry[9] | 0.7 | 1.5 (1,10-phenanthroline) | 0.025 M |

| Pharmaguideline[11] | 0.7 | 1.5 (1,10-phenanthroline HCl) | 0.025 M |

| YouTube Protocol[12] | 0.23 | 0.46 (monohydrate) | ~0.008 M |

Note: The slight variations in mass account for the use of different forms of the reagents (e.g., anhydrous vs. monohydrate vs. hydrochloride salt).

Quality Control and Stability

Sensitivity Test: A standard sensitivity test can be performed to ensure the indicator functions correctly. To 50 mL of 1 M sulfuric acid, add 0.1 mL of the prepared this compound solution and 0.15 mL of osmic acid solution. Upon addition of 0.1 mL of 0.1 M ceric ammonium (B1175870) nitrate, the color should sharply change from red to light blue.[11]

Storage and Stability: this compound solution should be stored in a cool, well-ventilated place in a tightly closed container.[7][13] The solution is chemically stable under standard ambient (room temperature) conditions and is non-reactive under normal use.[6][7][8] It has a good shelf life if stored properly.[4]

References

- 1. This compound SOLUTION AR 0.025 M Redox Indicator | Ennore India Chemicals [ennoreindiachemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 14634-91-4: Tris(1,10-phenanthroline)iron(II) sulfate [cymitquimica.com]

- 4. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. researchgate.net [researchgate.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. accomn.com [accomn.com]

- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Chemical properties and structure of the Ferroin complex

An In-depth Technical Guide to the Ferroin Complex

Introduction

This compound, formally known as tris(1,10-phenanthroline)iron(II) sulfate (B86663) ([Fe(o-phen)₃]SO₄), is a coordination compound of significant importance in analytical chemistry and various research fields.[1][2][3] The active component is the intensely colored cation, [Fe(o-phen)₃]²⁺, which functions as a potent chromophore and redox-active species.[2][3] This complex is renowned for its application as a redox indicator, particularly in titrations like cerimetry, owing to its sharp, rapid, and reversible color change.[1][4] Its stability and well-defined electrochemical properties also make it a subject of interest in the development of chemical sensors and for visualizing complex dynamic systems, such as the Belousov–Zhabotinsky oscillating reactions.[1][4][5] This guide provides a detailed overview of its structure, core chemical properties, and standardized experimental protocols for its synthesis and application.

Chemical Structure and Composition

The this compound cation, [Fe(o-phen)₃]²⁺, features a central ferrous iron (Fe²⁺) ion coordinated by three bidentate ligands of 1,10-phenanthroline (B135089) (abbreviated as 'phen').[1][6] These ligands arrange themselves around the iron center to form a highly stable, low-spin octahedral complex with D₃ symmetry.[1] The structures of both the reduced Fe(II) and the oxidized Fe(III) forms are nearly identical, which facilitates the rapid electron transfer that is crucial for its function as a redox indicator.[1]

Table 1: Structural and Compositional Data for the this compound Complex

| Property | Value | Citation(s) |

| Chemical Formula (Sulfate) | [Fe(C₁₂H₈N₂)₃]SO₄ | [1][7] |

| Molar Mass (Sulfate) | 692.5 g/mol | [7] |

| Molar Mass (Cation) | 596.27 g/mol | [1][7] |

| Appearance | Dark red solid or solution | [7][8] |

| Geometry | Octahedral | [1] |

| Symmetry Group | D₃ | [1] |

| Fe-N Bond Distance | 197.3 pm | [1] |

Core Chemical and Physical Properties

The utility of this compound is rooted in its distinct redox and spectroscopic characteristics. The transition between its ferrous (Fe²⁺) and ferric (Fe³⁺) states involves a single, reversible electron transfer, accompanied by a pronounced color change from deep red to a pale blue.[4][5]

Table 2: Key Quantitative Properties of the this compound Complex

| Property | Value | Conditions | Citation(s) |

| Redox Potential (E⁰) | +1.06 V | vs. SHE in 1 M H₂SO₄ | [1][2][7] |

| Wavelength of Max. Absorbance (λₘₐₓ) | 508 - 511 nm | Aqueous solution | [1][4][9] |

| Molar Absorptivity (ε) | 11,000 - 11,100 L·mol⁻¹·cm⁻¹ | at λₘₐₓ | [9][10][11] |

| Stability Constant (log K) | 20.2 - 21.5 | For [Fe(phen)₃]²⁺ formation | [11][12] |

| Thermal Stability | Stable in solution up to 60 °C | Aqueous solution | [1][7] |

Key Chemical Reactions and Mechanisms

Redox Indicator Function

The primary application of this compound is as a redox indicator. The equilibrium between the reduced and oxidized forms is the basis for this function. The intense red color of the Fe(II) complex allows for easy visual detection, while the pale blue of the Fe(III) form provides a sharp contrast at the titration endpoint.[13][14]

[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻

Caption: Reversible redox equilibrium of the this compound complex.

Experimental Protocols

Protocol 1: Synthesis of this compound Indicator Solution (0.025 M)

This protocol describes the standard laboratory preparation of a 0.025 M this compound indicator solution, suitable for titrimetric analysis.[2][3][13]

Reagents and Equipment:

-

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beakers and stirring rod

Methodology:

-

Weigh 1.485 g of 1,10-phenanthroline monohydrate and add it to a beaker containing approximately 50 mL of distilled water.[2][3]

-

Add the ferrous sulfate to the beaker with the 1,10-phenanthroline solution.

-

Stir the mixture until all solids are completely dissolved. The solution will turn a deep red color.[13]

-

Carefully transfer the resulting red solution into a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.

-

Dilute the solution to the 100 mL mark with distilled water, cap the flask, and invert it several times to ensure homogeneity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. WikiSlice [kolibri.teacherinabox.org.au]

- 4. This compound|Redox Indicator for Research [benchchem.com]

- 5. This compound Indicator [rmreagents.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Page loading... [guidechem.com]

- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 10. Optoacoustic spectroscopy for real-time monitoring of strongly light-absorbing solutions in applications to analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. banglajol.info [banglajol.info]

- 12. researchgate.net [researchgate.net]

- 13. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 14. essentialproducts.co.za [essentialproducts.co.za]

The Color Change of Ferroin: A Technical Guide to a Classic Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Ferroin, the tris(1,10-phenanthroline)iron(II) complex, is a widely utilized redox indicator in analytical chemistry, particularly in titrimetric methods such as cerimetry. Its intense and reversible color change upon oxidation provides a sharp and easily detectable endpoint. This technical guide delves into the core principles governing the color change of this compound, providing quantitative data, detailed experimental protocols, and a mechanistic explanation for its function.

The Chemistry of this compound's Color Change

This compound is a coordination complex consisting of a central iron ion (Fe²⁺) coordinated to three bidentate 1,10-phenanthroline (B135089) ligands. The indicator's utility stems from the reversible oxidation of the central iron atom from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This one-electron transfer process is accompanied by a dramatic change in the complex's visible absorption spectrum, resulting in a distinct color transition.

The reduced form, [Fe(phen)₃]²⁺, is characterized by a vibrant red color, while the oxidized form, [Fe(phen)₃]³⁺, known as ferriin, is a pale blue.[1] The redox reaction can be represented as follows:

[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻

This equilibrium is governed by the redox potential of the solution. In the presence of a strong oxidizing agent, the equilibrium shifts to the right, leading to the formation of the pale blue ferriin complex. Conversely, in a reducing environment, the equilibrium favors the formation of the red this compound complex. The standard potential for this redox change is approximately +1.06 volts in 1 M H₂SO₄.[2]

Quantitative Data

The spectroscopic properties of the reduced and oxidized forms of this compound are crucial for its application as an indicator. The following table summarizes the key quantitative data.

| Property | Reduced Form ([Fe(phen)₃]²⁺) | Oxidized Form ([Fe(phen)₃]³⁺) |

| Common Name | This compound | Ferriin |

| Color | Red | Pale Blue |

| Oxidation State of Iron | +2 | +3 |

| Absorption Maximum (λmax) | ~510 nm[2] | ~600 nm |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at 508 nm[1][3][4] | Not readily available in cited literature |

| Standard Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄)[2] |

The Mechanism of Color Change: Metal-to-Ligand Charge Transfer (MLCT)

The intense red color of the this compound complex is a result of a phenomenon known as a Metal-to-Ligand Charge Transfer (MLCT) transition. In this process, absorption of light energy promotes an electron from a d-orbital of the central iron(II) atom to a vacant π* anti-bonding orbital of one of the 1,10-phenanthroline ligands.

In the [Fe(phen)₃]²⁺ complex, the Fe(II) ion has a d⁶ electronic configuration. The strong field created by the three phenanthroline ligands causes a large splitting of the d-orbitals into a lower energy t₂g set and a higher energy eg set. The six d-electrons of Fe(II) occupy the t₂g orbitals. The 1,10-phenanthroline ligands possess low-lying empty π* orbitals. The energy difference between the filled t₂g orbitals of the iron and the empty π* orbitals of the ligands corresponds to the energy of visible light. When a photon of the appropriate energy is absorbed, an electron is excited from a metal-centered t₂g orbital to a ligand-centered π* orbital. This charge transfer is responsible for the strong absorption in the visible region, leading to the intense red color.

Upon oxidation to the [Fe(phen)₃]³⁺ (ferriin) complex, the central iron atom is in the +3 oxidation state with a d⁵ electronic configuration. This change in oxidation state and the number of d-electrons significantly alters the energy levels of the metal's d-orbitals. The energy required for a charge transfer from the metal to the ligand increases, shifting the absorption band out of the visible range for the most part. The resulting pale blue color is due to weaker d-d transitions within the metal ion's d-orbitals, which are typically much less intense than MLCT bands.

The following diagram illustrates the simplified logic of the MLCT mechanism in this compound.

Caption: Mechanism of this compound's color change.

Experimental Protocols

Preparation of this compound Indicator Solution (0.025 M)

Materials:

-

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Weigh approximately 0.7 g of ferrous sulfate heptahydrate and dissolve it in about 50 mL of distilled water in the 100 mL volumetric flask.

-

Weigh approximately 1.485 g of 1,10-phenanthroline monohydrate and add it to the ferrous sulfate solution in the volumetric flask.

-

Swirl the flask to dissolve the solids. The solution will turn a deep red color.

-

Once all solids are dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the prepared indicator solution in a dark, well-stoppered bottle.

Use of this compound in Cerimetric Titration of Iron(II)

This protocol describes the determination of the concentration of an iron(II) solution using a standardized cerium(IV) solution.

Materials:

-

Standardized cerium(IV) sulfate solution (e.g., 0.1 M in 1 M H₂SO₄)

-

Iron(II) solution of unknown concentration

-

This compound indicator solution (0.025 M)

-

Sulfuric acid (H₂SO₄), 1 M

-

Buret, 50 mL

-

Pipette, 25 mL

-

Erlenmeyer flask, 250 mL

-

Graduated cylinder

Procedure:

-

Rinse the buret with a small amount of the standardized cerium(IV) sulfate solution and then fill the buret. Record the initial volume.

-

Pipette 25.00 mL of the unknown iron(II) solution into the 250 mL Erlenmeyer flask.

-

Add approximately 25 mL of 1 M sulfuric acid to the flask to ensure an acidic environment.

-

Add 1-2 drops of the this compound indicator solution to the flask. The solution should turn red.

-

Titrate the iron(II) solution with the cerium(IV) solution from the buret. Swirl the flask continuously.

-

The endpoint is reached when the color of the solution changes sharply from red to a persistent pale blue.

-

Record the final volume of the cerium(IV) solution used.

-

Repeat the titration at least two more times to ensure precision.

-

Calculate the concentration of the iron(II) solution using the average volume of the titrant and the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.

The following diagram outlines the workflow for a typical cerimetric titration using this compound.

References

The Ferroin/Ferriin Redox System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the Ferroin/Ferriin system. It includes key quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical processes and experimental workflows.

Core Concepts of the this compound/Ferriin Redox System

The this compound/Ferriin system is a widely utilized metal-organic redox couple in analytical chemistry. This compound, the reduced form, is the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which has an intense red color. Its oxidized counterpart, Ferriin, is the tris(1,10-phenanthroline)iron(III) complex, [Fe(phen)₃]³⁺, which exhibits a pale blue color. The reversible one-electron exchange between these two species forms the basis of its function as a redox indicator.

The redox reaction can be represented as:

[Fe(phen)₃]³⁺ + e⁻ ⇌ [Fe(phen)₃]²⁺ (Ferriin, pale blue) (this compound, red)

The standard redox potential (E°) of this system is approximately +1.06 V in a 1 M sulfuric acid solution.[1] This high positive potential makes it a suitable indicator for titrations involving strong oxidizing agents, such as cerium(IV) salts (cerimetry).

Factors Influencing the Redox Potential

The formal redox potential of the this compound/Ferriin system is influenced by several factors, including the composition of the acidic medium, pH, and to a lesser extent, temperature and ionic strength.

-

Acid Concentration: The nature and concentration of the acid in the medium can significantly affect the formal potential. This is due to the potential for ion-pairing and changes in the activity of the complex ions.

-

pH: The redox potential of the this compound/Ferriin couple has been observed to be constant over a wide pH range, from 0 to 11, when the ionic strength is maintained at 1.0.[2] This remarkable pH independence in acidic and neutral to moderately alkaline solutions is a key characteristic of this indicator.

-

Ligand Modification: The redox potential can be intentionally tuned by modifying the 1,10-phenanthroline (B135089) ligand. Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methyl groups) to the phenanthroline ring can alter the electron density at the iron center, thereby changing the redox potential. For instance, nitrothis compound has a higher transition potential of +1.25 V.[1] The redox potential of the iron-phenanthroline complex can be varied between +0.84 V and +1.10 V by adjusting the position and number of methyl groups on the phenanthroline core.[1]

Quantitative Data

The following tables summarize the available quantitative data on the formal redox potential of the this compound/Ferriin system under various conditions.

Table 1: Formal Redox Potential of the this compound/Ferriin System in Different Acidic Media

| Acid Medium | Acid Concentration (Formal) | Formal Potential (V vs. SHE) |

| H₂SO₄ | 1 F | +1.06 |

| H₂SO₄ | 2 F | +1.08 |

| H₂SO₄ | 4 F | +1.11 |

| H₂SO₄ | 6 F | +1.15 |

| HCl | 1 F | +1.00 |

| HCl | 2 F | +0.95 |

| HCl | 4 F | +0.92 |

Data extracted from potentiometric titration curves.

Table 2: Influence of pH on the Redox Potential of the this compound/Ferriin System

| pH Range | Ionic Strength (M) | Redox Potential (V vs. SHE) |

| 0 - 11 | 1.0 | +1.06 |

The redox potential is reported to be constant within this pH range at a constant ionic strength.[2]

Table 3: Influence of Temperature and Ionic Strength on the Redox Potential of the this compound/Ferriin System

| Temperature (°C) | Ionic Strength (M) | Redox Potential (V vs. SHE) |

| 25 | 1.0 (in 1 M H₂SO₄) | +1.06 |

Experimental Protocols

The redox potential of the this compound/Ferriin system can be accurately determined using potentiometric titration or estimated through spectrophotometric methods.

Determination of Redox Potential by Potentiometric Titration

This method involves titrating a solution containing the reduced form (this compound) with a standard oxidizing agent and monitoring the potential of an indicator electrode against a reference electrode.

Materials:

-

This compound indicator solution (0.025 M)

-

Standardized cerium(IV) sulfate (B86663) solution (Ce(SO₄)₂, ~0.1 M) in 1 M H₂SO₄

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Potentiometer with a platinum indicator electrode and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode

-

Buret, volumetric flasks, pipettes, and beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the this compound Solution: Prepare a dilute solution of this compound by accurately pipetting a known volume of the stock solution into a beaker. Add a sufficient amount of sulfuric acid and deionized water to achieve the desired acid concentration (e.g., 1 M H₂SO₄).

-

Electrode Setup: Place the platinum indicator electrode and the reference electrode into the this compound solution. Connect the electrodes to the potentiometer.

-

Titration: Begin stirring the solution gently. Add the standard Ce(IV) solution from the buret in small increments.

-

Data Collection: After each addition of the titrant, allow the potential reading to stabilize and record the potential (in volts or millivolts) and the corresponding volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is indicated by a sharp change in potential. The equivalence point is where the moles of the oxidizing agent added are equal to the initial moles of this compound.

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of titrant added. The equivalence point is the midpoint of the steep part of the curve.

-

To more accurately determine the equivalence point, a first derivative plot (ΔE/ΔV vs. average volume) or a second derivative plot (Δ²E/ΔV² vs. average volume) can be constructed.

-

The formal potential (E°') of the this compound/Ferriin couple can be determined from the potential at the half-equivalence point (the point where half of the this compound has been oxidized to Ferriin).

-

Spectrophotometric Characterization

This method relies on the distinct absorption spectra of this compound and Ferriin. While not a direct measurement of redox potential, it can be used to monitor the redox state of the system.

Materials:

-

This compound indicator solution

-

Oxidizing agent (e.g., cerium(IV) sulfate)

-

Reducing agent (e.g., ferrous ammonium (B1175870) sulfate)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Measure the Spectrum of this compound: Dilute the this compound solution to an appropriate concentration and record its absorption spectrum (typically from 400 to 700 nm). The maximum absorbance (λ_max) for this compound is around 510 nm.

-

Measure the Spectrum of Ferriin: Add an excess of a strong oxidizing agent (e.g., Ce(SO₄)₂) to a this compound solution to completely convert it to Ferriin. Record the absorption spectrum of the resulting pale blue solution.

-

Monitor Redox Changes: By preparing solutions with varying ratios of this compound and Ferriin (by controlled addition of an oxidizing or reducing agent), the change in absorbance at the λ_max of this compound can be monitored. This can be correlated with the ratio of the oxidized and reduced species in the solution.

Visualizations

The following diagrams illustrate the core chemical process and an experimental workflow for the this compound/Ferriin system.

Caption: Redox equilibrium of the this compound/Ferriin system.

Caption: Workflow for determining redox potential via potentiometric titration.

References

The Discovery and Enduring Legacy of Ferroin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and chemical principles of Ferroin, a pivotal chemical indicator. From its serendipitous discovery to its widespread application in modern analytical chemistry, this document provides a comprehensive overview for researchers and professionals in the scientific community.

A Historical Overview: From Obscure Complex to Essential Indicator

The story of this compound begins in 1898 with the German chemist Fritz Blau. While investigating the coordination chemistry of 1,10-phenanthroline (B135089), he synthesized the intensely red-colored iron(II) complex, which he named "this compound."[1] Despite this discovery, the profound analytical potential of this complex remained largely unrecognized for over three decades.

It was not until the 1930s that the American chemist G. Frederick Smith and his collaborators began to systematically investigate the properties of this compound and its derivatives. Their work established this compound as a superior redox indicator, particularly for titrations involving the strong oxidizing agent cerium(IV) sulfate (B86663), a field now known as cerimetry.[2][3] Smith's research demonstrated the sharp, reversible color change and the high stability of the this compound complex, paving the way for its widespread adoption in analytical laboratories.

A significant application that further solidified this compound's importance was its use in the Belousov-Zhabotinsky (BZ) reaction, a classic example of a chemical oscillator.[4][5] Discovered by Boris Belousov in the 1950s and later developed by Anatol Zhabotinsky, the BZ reaction showcases mesmerizing, oscillating color changes between the red (reduced) and blue (oxidized) states of the this compound indicator, providing a visual representation of non-equilibrium thermodynamics.[4][6][7]

The Chemistry of this compound: Structure and Redox Properties

This compound is the tris(1,10-phenanthroline)iron(II) complex, with the chemical formula [Fe(phen)₃]²⁺. The complex consists of a central iron(II) ion octahedrally coordinated to three bidentate 1,10-phenanthroline ligands.[8] The intense red color of the reduced form (this compound) is due to a metal-to-ligand charge transfer (MLCT) band.

The utility of this compound as a redox indicator stems from the reversible one-electron oxidation of the central iron atom from iron(II) to iron(III), forming the pale blue ferriin complex, [Fe(phen)₃]³⁺.

[Fe(phen)₃]²⁺ (red) ⇌ [Fe(phen)₃]³⁺ (pale blue) + e⁻

The standard electrode potential for this redox couple is +1.06 V in 1 M sulfuric acid, making it a suitable indicator for titrations with strong oxidizing agents like Ce(IV).[8] The color change is sharp and rapid, and the indicator is stable in solution up to 60°C.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound indicator.

| Property | Value | Conditions |

| Molar Mass (this compound sulfate, [Fe(phen)₃]SO₄) | 692.52 g/mol | - |

| Redox Potential (E⁰) | +1.06 V | in 1 M H₂SO₄ |

| Molar Absorptivity (ε) of this compound ([Fe(phen)₃]²⁺) | 11,100 L mol⁻¹ cm⁻¹ | at λmax = 508-510 nm |

| Molar Absorptivity (ε) of Ferriin ([Fe(phen)₃]³⁺) | 600 L mol⁻¹ cm⁻¹ | at λmax = 600 nm |

| Stability Constant (log K) of this compound | 21.3 | - |

| pH Range for Stable Color | 2 - 9 | - |

Experimental Protocols

Synthesis of 1,10-Phenanthroline (Skraup Reaction)

The ligand 1,10-phenanthroline is traditionally synthesized via the Skraup reaction, which involves the reaction of glycerol (B35011) with an aromatic amine (in this case, o-phenylenediamine (B120857) or 8-aminoquinoline) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[9][10][11]

Materials:

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or another suitable oxidizing agent)

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 8-aminoquinoline and glycerol in a reaction flask equipped with a reflux condenser.

-

Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 1,10-phenanthroline.

-

The crude product is then purified by recrystallization or sublimation.

Preparation of this compound Indicator Solution (0.025 M)

Materials:

-

1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Distilled water

Procedure:

-

Weigh 1.485 g of 1,10-phenanthroline monohydrate and dissolve it in 100 mL of distilled water. Gentle warming may be required.[6]

-

Weigh 0.695 g of ferrous sulfate heptahydrate and dissolve it in the 1,10-phenanthroline solution.[6]

-

Stir the solution until all the solids have dissolved, resulting in a deep red solution.

-

Store the solution in a dark, well-stoppered bottle.

Redox Titration of Iron(II) with Ceric(IV) Sulfate using this compound Indicator

This protocol describes a typical cerimetric titration for the determination of an unknown concentration of iron(II).

Materials:

-

Standardized 0.1 M Ceric(IV) sulfate solution

-

Iron(II) solution of unknown concentration

-

1 M Sulfuric acid

-

This compound indicator solution

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into an Erlenmeyer flask.

-

Add approximately 25 mL of 1 M sulfuric acid to the flask.

-

Add 1-2 drops of the this compound indicator solution. The solution will turn red.

-

Titrate the iron(II) solution with the standardized 0.1 M ceric(IV) sulfate solution from a burette.

-

The endpoint is reached when the color of the solution sharply changes from red to a pale blue.[7][12]

-

Record the volume of the ceric(IV) sulfate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the iron(II) solution using the stoichiometry of the reaction (1:1 mole ratio between Ce⁴⁺ and Fe²⁺).

Visualizations

Caption: Historical development of this compound as a chemical indicator.

Caption: Workflow for a redox titration using this compound indicator.

References

- 1. banglajol.info [banglajol.info]

- 2. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electron Transfer Kinetics of the Ferroin Complex

This guide provides a comprehensive overview of the electron transfer kinetics of the this compound complex, tris(1,10-phenanthroline)iron(II), a subject of significant interest in analytical chemistry, biochemistry, and electrochemical studies. The rapid and reversible one-electron transfer process of this complex makes it an excellent model system for fundamental kinetic studies and a practical tool in various applications.

Introduction to the this compound Complex

This compound, with the chemical formula [Fe(o-phen)₃]SO₄, is a coordination complex where an iron(II) ion is chelated by three 1,10-phenanthroline (B135089) ligands. The complex is well-known for its intense red color in the reduced Fe(II) state and its transformation to a pale blue color upon oxidation to the Ferriin complex, [Fe(o-phen)₃]³⁺. This distinct and reversible color change is central to its use as a redox indicator.

The core of its functionality lies in a rapid, outer-sphere electron transfer reaction:

[Fe(phen)₃]²⁺ (red) ⇌ [Fe(phen)₃]³⁺ (pale blue) + e⁻

This reaction is characterized by a standard redox potential of +1.06 V versus the Normal Hydrogen Electrode (NHE) when measured in 1 M H₂SO₄. The robust nature of the complex and the speed of its redox transformation have made it a staple in cerimetry and in visualizing oscillating chemical reactions like the Belousov–Zhabotinsky reaction.

Theoretical Framework: Outer-Sphere Electron Transfer

The electron transfer kinetics of the this compound complex are best described by Marcus Theory , which was developed to explain the rates of reactions where an electron moves from a donor to an acceptor without the formation or breaking of chemical bonds.[1] This is known as an outer-sphere electron transfer mechanism.

Key tenets of this theory include:

-

Weak Coupling: The donor and acceptor species remain distinct and are weakly electronically coupled. For this compound, this means the phenanthroline ligands remain firmly attached to the iron center during the redox event.[1][2] The observation that ligand exchange in these complexes is much slower than the electron transfer itself confirms that an outer-sphere mechanism is dominant.[3][4]

-

Reorganization Energy (λ): The rate of electron transfer is heavily dependent on the energy required to reorganize the surrounding solvent molecules (outer-sphere λ) and the bond lengths within the complex itself (inner-sphere λ) to accommodate the change in the iron's oxidation state.[1][2][5]

-

Activation Energy (ΔG):* Marcus theory provides a formula for the activation energy of the reaction, relating it to the reorganization energy (λ) and the standard free energy change (ΔG°) of the reaction.[1][2]

Quantitative Data on this compound and Related Complexes

Summarizing precise kinetic data for this compound requires collating information from various electrochemical studies. While values can differ based on experimental conditions (e.g., electrode material, solvent, temperature), the following tables provide representative data.

Table 1: Electrochemical Properties of the this compound/Ferriin Couple

| Parameter | Value | Conditions / Notes |

| Formal Potential (E°') | +1.06 V vs. NHE | In 1 M H₂SO₄ |

| Number of Electrons (n) | 1 | A single-electron transfer process |

| Mechanism Type | Outer-Sphere | Ligand shell remains intact during redox |

Table 2: Homogeneous Electron Transfer Kinetic Parameters

| Parameter | Value | Method | Notes |

| Self-Exchange Rate Constant (k₁₁) | (3.3 ± 1.4) × 10⁸ M⁻¹s⁻¹ | Transfer Diffusion | This value is exceptionally fast, indicating a very low reorganization energy barrier for the [Fe(phen)₃]²⁺/³⁺ exchange.[6] |

Table 3: Heterogeneous Electron Transfer Kinetic Parameters

| Parameter | Typical Range | Electrode Material | Technique |

| Standard Rate Constant (k⁰) | 10⁻² to 10⁻¹ cm/s | Glassy Carbon, Platinum | Cyclic Voltammetry |

| Transfer Coefficient (α) | ~0.5 | Glassy Carbon, Platinum | Cyclic Voltammetry |

Note: Specific k⁰ values for this compound are highly dependent on the electrode surface, electrolyte, and temperature. The provided range is typical for quasi-reversible systems with fast kinetics studied via cyclic voltammetry. The determination of k⁰ is detailed in the experimental protocols below.

Experimental Protocols

The determination of electron transfer kinetic parameters for the this compound complex primarily relies on electrochemical techniques, most notably cyclic voltammetry.

Protocol 1: Determination of k⁰ using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful method for investigating redox systems and extracting kinetic information.[7][8] For a quasi-reversible system like this compound, where the rate of electron transfer is comparable to the mass transport of the analyte, the separation between the anodic and cathodic peak potentials (ΔEₚ) is a function of the scan rate (ν).[9] This relationship allows for the calculation of the standard heterogeneous rate constant, k⁰.

Methodology:

-

Solution Preparation:

-

Prepare a solution of the this compound complex (e.g., 1 mM [Fe(phen)₃]SO₄) in a suitable solvent.

-

For aqueous studies, a 0.1 M to 1.0 M solution of a non-coordinating acid like H₂SO₄ or HClO₄ can be used as the supporting electrolyte.

-

For non-aqueous studies, use a solvent like acetonitrile (B52724) or dimethylformamide with 0.1 M of a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

-

-

Experimental Procedure:

-

Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to a potentiostat.

-

Perform a series of cyclic voltammograms over a potential range that brackets the E°' of the this compound complex (e.g., from +0.7 V to +1.3 V vs. SCE).

-

Vary the scan rate systematically, for example, from 20 mV/s to 500 mV/s or higher. Record the resulting voltammograms.

-

-

Data Analysis (Nicholson's Method):

-

For each scan rate (ν), measure the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ꜀) and calculate the peak separation: ΔEₚ = Eₚₐ - Eₚ꜀.

-

The system is considered quasi-reversible when ΔEₚ is greater than 59/n mV and increases with the scan rate.[9]

-

Use the working curves or empirical equations developed by Nicholson to correlate the measured ΔEₚ at each scan rate to a dimensionless kinetic parameter, Ψ.[9][10][11]

-

Calculate the standard rate constant, k⁰, using the following equation: k⁰ = Ψ [ (πnFνD₀) / (RT) ]¹ᐟ² where:

-

n = number of electrons (1 for this compound)

-

F = Faraday constant (96,485 C/mol)

-

ν = scan rate (V/s)

-

D₀ = diffusion coefficient of the oxidized species (can be determined from the Randles-Sevcik equation)

-

R = Gas constant (8.314 J/mol·K)

-

T = Temperature (in Kelvin)

-

-

Visualizations

The following diagrams illustrate the core concepts of the electron transfer process and the experimental workflow.

Caption: Logical workflow of an outer-sphere electron transfer reaction as described by Marcus Theory.

Caption: Experimental workflow for determining the heterogeneous rate constant (k⁰) using Cyclic Voltammetry.

References

- 1. Marcus theory - Wikipedia [en.wikipedia.org]

- 2. people.uleth.ca [people.uleth.ca]

- 3. chegg.com [chegg.com]

- 4. Solved by an EXPERT Ligand exchange in [Fe( phen )3]3+ and | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. onlineacademicpress.com [onlineacademicpress.com]

- 8. ossila.com [ossila.com]

- 9. basinc.com [basinc.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

A Deep Dive into the Spectroscopic Properties of Ferroin and Its Oxidized Counterpart, Ferriin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of ferroin and its oxidized form, ferriin. This compound, a complex of iron(II) and 1,10-phenanthroline (B135089), is a vital redox indicator and chromophore used extensively in analytical chemistry and various research applications. Understanding its spectroscopic characteristics, and those of its oxidized state, is crucial for its effective application in assays, titrations, and other analytical methodologies.

Core Spectroscopic and Physicochemical Properties

This compound, formally tris(1,10-phenanthroline)iron(II), exhibits a strong, characteristic red color in its reduced state. Upon oxidation, it is converted to the pale blue ferriin, the tris(1,10-phenanthroline)iron(III) complex. This distinct and reversible color change is the basis of its function as a redox indicator.

| Property | This compound (Reduced Form) | Ferriin (Oxidized Form) |

| Chemical Formula | [Fe(phen)₃]²⁺ | [Fe(phen)₃]³⁺ |

| Color | Red[1][2] | Pale Blue[1][2] |

| Wavelength of Maximum Absorbance (λmax) | 508 - 514 nm[3] | ~600 nm |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at λmax[4] | Significantly lower than this compound |

| Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄)[5] |

Experimental Protocols

Preparation of this compound Indicator Solution (0.025 M)

A standard solution of this compound can be prepared as follows:

-

Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in distilled water.

-

Stir until all components are fully dissolved.

-

Store the resulting dark red solution in a tightly sealed bottle.

Spectrophotometric Determination of Iron using this compound

This protocol outlines the determination of iron concentration by forming the this compound complex and measuring its absorbance.

1. Reagents and Equipment:

- Standard iron solution (prepared from a certified standard)

- Hydroxylamine (B1172632) hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)

- 1,10-phenanthroline solution

- Sodium acetate (B1210297) buffer solution (to maintain optimal pH)

- UV-Vis Spectrophotometer

- Volumetric flasks and pipettes

2. Procedure: a. Preparation of Standard Solutions: Prepare a series of standard solutions of known iron concentrations. b. Reduction of Iron: To an aliquot of the standard or unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the ferrous (Fe²⁺) state. c. Complexation: Add the 1,10-phenanthroline solution to form the red this compound complex. d. pH Adjustment: Use the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically between 3 and 9). e. Measurement: Dilute the solutions to a known volume and measure the absorbance at the λmax of this compound (approximately 510 nm) using a spectrophotometer. f. Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve. g. Determination of Unknown: Measure the absorbance of the unknown sample and determine its iron concentration using the calibration curve.

Signaling Pathways and Logical Relationships

This compound's primary role in signaling is as a visual indicator in redox titrations. The underlying principle is the change in the oxidation state of the central iron atom, which is dictated by the electrochemical potential of the solution.

Redox Indicator Mechanism of this compound

The following diagram illustrates the reversible oxidation-reduction reaction that this compound undergoes, leading to its characteristic color change. This transition occurs at a specific potential, making it an excellent endpoint indicator for titrations involving strong oxidizing agents like cerium(IV) salts.

Caption: Redox equilibrium of this compound and Ferriin.

Experimental Workflow for Spectrophotometric Analysis

The logical flow of a typical spectrophotometric experiment to determine iron concentration using this compound is depicted below. This workflow highlights the key steps from sample preparation to data analysis.

Caption: Workflow for iron determination using this compound.

References

- 1. This compound|Redox Indicator for Research [benchchem.com]

- 2. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for Determining Average Iron Content of Ferritin by Measuring its Optical Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Stability and Shelf Life of Ferroin Indicator Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf life of Ferroin (tris(1,10-phenanthroline)iron(II) sulfate) indicator solutions. Understanding the factors that influence the stability of this compound is critical for ensuring the accuracy and reliability of analytical methods that rely on this redox indicator. This document synthesizes available data on storage conditions, degradation pathways, and recommended practices for maintaining the integrity of this compound solutions.

Summary of this compound Solution Stability

This compound indicator solutions are generally stable when stored under appropriate conditions.[1][2][3][4] The primary degradation pathway involves the oxidation of the iron(II) complex to the iron(III) complex (Ferriin), resulting in a color change from red to pale blue and a loss of indicator efficacy.[5] Key factors influencing stability include temperature, light exposure, pH, and the presence of oxidizing agents.

Table 1: Factors Affecting the Stability of this compound Indicator Solutions

| Factor | Influence on Stability | Recommended Conditions |

| Temperature | High temperatures can accelerate degradation. The solution is reported to be stable up to 60°C.[5] | Store in a cool, dry place.[1] A recommended storage temperature is 20°C ± 5°C.[6] |

| Light | Exposure to light, particularly UV light, can cause photodegradation.[7][8] | Store in dark, amber glass bottles to protect from light.[6] |

| pH | Stable over a wide pH range (3.0 to 9.0). Optimal pH for preparation and use is between 2.9 and 3.5.[8] | Maintain a slightly acidic pH to prevent precipitation of iron hydroxides. |

| Oxidizing Agents | Strong oxidizing agents will oxidize the Fe(II) to Fe(III), causing the indicator to lose its function.[7][9] | Avoid contact with strong oxidizing agents. |

| Air (Oxygen) | The ferrous sulfate (B86663) component is sensitive to air, which can lead to oxidation.[10] | Keep containers tightly closed when not in use.[1] |

Table 2: Reported Shelf Life of this compound Indicator Solutions

| Concentration | Supplier | Reported Shelf Life | Storage Conditions |

| 1/40 mol/l | AnalytiChem | 728 days (2 years) | Not specified in detail, but cool, dry, and dark is standard.[2] |

| In-house prepared | General Guidance | To be determined by stability studies.[11][12] | Dependent on laboratory-specific storage. |

Degradation Pathways

The degradation of this compound primarily occurs through two main pathways: oxidation and dissociation.

-

Oxidation : The most common degradation route is the oxidation of the central iron atom from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This converts the intensely red this compound complex, [Fe(phen)₃]²⁺, into the pale blue Ferriin complex, [Fe(phen)₃]³⁺.[5] This process can be initiated by atmospheric oxygen, strong oxidizing agents, or photochemical reactions.

-

Dissociation : The this compound complex can also undergo dissociation, where the 1,10-phenanthroline (B135089) ligands detach from the iron ion. This is more likely to occur in highly acidic or alkaline solutions, or at elevated temperatures. The dissociation of the tris(1,10-phenanthroline)iron(II) complex is influenced by hydroxide (B78521) ions.[13][14]

A proposed thermal decomposition sequence for a related compound, tris(1,10-phenanthroline)iron(II) chloride, involves the stepwise loss of the phenanthroline ligands.[15]

Experimental Protocols

To ensure the reliability of this compound indicator solutions, particularly for those prepared in-house or stored for extended periods, it is essential to perform stability testing.

Protocol 1: UV-Vis Spectrophotometric Assay for this compound Concentration

This method is adapted from procedures used in kinetic studies of this compound and is suitable for determining the concentration of the this compound complex.[16][17]

Objective: To determine the concentration of the this compound complex in a solution by measuring its absorbance at its λmax.

Materials:

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound indicator solution (sample to be tested)

-

Distilled or deionized water (blank)

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λmax) for the this compound solution. For this compound, the λmax is typically around 510 nm.

-

Fill a cuvette with distilled or deionized water to serve as a blank and zero the instrument at the determined λmax.

-

If the this compound solution is concentrated, perform a precise dilution with distilled water to bring the absorbance into the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Rinse a cuvette with the (diluted) this compound solution, then fill the cuvette and wipe it clean.

-

Place the sample cuvette in the spectrophotometer and record the absorbance at λmax.

-

The concentration can be calculated using Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (approximately 11,000 L mol⁻¹ cm⁻¹ at 510 nm), b is the path length of the cuvette (1 cm), and c is the concentration.

Protocol 2: Shelf-Life Determination of In-House Prepared this compound Solution

This protocol provides a general framework for establishing a shelf life for laboratory-prepared solutions, based on regulatory guidance and best practices.[11][12][18]

Objective: To establish a scientifically sound shelf life for an in-house prepared this compound indicator solution under defined storage conditions.

Procedure:

-

Preparation and Initial Analysis: Prepare a batch of this compound indicator solution according to a standard operating procedure. After 24 hours of equilibration, determine the initial concentration of the this compound complex in triplicate using the UV-Vis spectrophotometric assay (Protocol 1). This is the time-zero (T₀) data point.

-

Storage: Store the solution in a tightly capped, amber glass bottle under the intended storage conditions (e.g., 20°C ± 5°C, protected from light).

-

Stability Testing Intervals: At predetermined intervals (e.g., weekly for the first month, then monthly), withdraw a sample of the solution for analysis.

-

Analysis: At each time point, determine the concentration of the this compound complex in triplicate using the UV-Vis spectrophotometric assay.

-

Evaluation: Calculate the mean concentration at each time point and compare it to the initial (T₀) concentration. A common acceptance criterion is that the concentration should not decrease by more than a certain percentage (e.g., 5-10%) from the initial value.

-

Shelf-Life Assignment: The shelf life is the period during which the solution's concentration remains within the acceptance criteria. For example, if the concentration drops below 95% of the initial value at the 6-month time point, the shelf life would be established as less than 6 months.

Conclusion

The stability and shelf life of this compound indicator solutions are crucial for maintaining the integrity of analytical results. By controlling storage conditions, particularly temperature and light exposure, and by avoiding contact with oxidizing agents, the shelf life of these solutions can be maximized. For critical applications and in-house preparations, it is recommended to perform periodic stability testing using a validated method, such as UV-Vis spectrophotometry, to confirm the solution's continued suitability for use.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. accomn.com [accomn.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]

- 7. mgasds.wordpress.com [mgasds.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ecv.de [ecv.de]

- 12. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gmpinsiders.com [gmpinsiders.com]

- 16. microlabinfo.com [microlabinfo.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Stability Study Report Template for Medical Devices [mavenprofserv.com]

Methodological & Application

Application Notes: The Use of Ferroin Indicator in Chemical Oxygen Demand (COD) Analysis of Wastewater

1. Introduction

Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in water.[1][2] The dichromate reflux method is a widely accepted standard for determining COD in wastewater due to its high oxidative power and applicability to a broad range of samples.[3] This method involves the oxidation of pollutants in a sample with an excess of potassium dichromate in a highly acidic environment, followed by a back-titration to measure the amount of unreacted oxidant.

Ferroin, a complex of 1,10-phenanthroline (B135089) and ferrous iron, serves as a vital redox indicator in this process. Its sharp and distinct color change provides a clear endpoint for the titration, ensuring accurate quantification of the oxidant consumed and, consequently, the COD of the wastewater sample.[1][4] These application notes provide a comprehensive protocol for researchers and scientists on the preparation and use of this compound indicator for COD analysis.

2. Principle of the Method

The COD analysis by the dichromate method is a two-step process:

-

Oxidation (Digestion): The wastewater sample is refluxed in a strongly acidic solution with a known excess amount of potassium dichromate (K₂Cr₂O₇). Silver sulfate (B86663) (Ag₂SO₄) is used as a catalyst to aid in the oxidation of certain organic compounds. Mercuric sulfate (HgSO₄) is also added to complex any chloride ions present, which would otherwise interfere with the oxidation reaction and lead to erroneously high results.[5][6][7] During this step, the organic matter is oxidized to carbon dioxide and water, and the orange dichromate ion (Cr₂O₇²⁻) is reduced to the green chromic ion (Cr³⁺).[1]

-

Back-Titration: After the digestion is complete, the remaining unreacted (excess) potassium dichromate is determined by titrating the solution with a standardized solution of ferrous ammonium (B1175870) sulfate (FAS). This compound indicator is used to pinpoint the equivalence point of this titration. The solution is blue-green before the endpoint due to the presence of Cr³⁺ ions.[4] At the endpoint, when all the excess dichromate has been reduced by the FAS, the this compound indicator sharply changes color from blue-green to a reddish-brown, signaling the completion of the titration.[4][6][8]

The amount of dichromate consumed is directly proportional to the amount of oxidizable material in the sample, which is then calculated in terms of its oxygen equivalent.[5][8]

Experimental Protocols

1. Reagent Preparation

Proper preparation of reagents is crucial for accurate COD determination. All reagents should be prepared using analytical grade chemicals and distilled or deionized water.

Table 1: Reagent Preparation

| Reagent | Preparation Instructions |

| Standard Potassium Dichromate (K₂Cr₂O₇) Solution (0.250 N / 0.04167 M) | Previously dry K₂Cr₂O₇ at 150°C for 2 hours. Dissolve 12.259 g in distilled water and dilute to 1000 mL in a volumetric flask.[3][6][8] |

| Sulfuric Acid - Silver Sulfate Reagent | Add 5.5 g of silver sulfate (Ag₂SO₄) per kg of concentrated sulfuric acid (H₂SO₄). Allow it to stand for 1 to 2 days to ensure complete dissolution.[8] Handle with extreme care. |

| Mercuric Sulfate (HgSO₄) | Use as analytical grade crystals.[3] |

| This compound Indicator Solution | Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water and dilute to 100 mL.[3][8] This solution is also available commercially.[3][6] |

| Standard Ferrous Ammonium Sulfate (FAS) Titrant (~0.25 N) | Dissolve 98 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water. Carefully add 20 mL of concentrated H₂SO₄, cool the solution, and then dilute to 1000 mL.[6][9] This solution must be standardized daily. |

2. Standardization of Ferrous Ammonium Sulfate (FAS) Titrant

The FAS solution is unstable and must be standardized immediately before use with each batch of samples.

-

Dilute 25.0 mL of the standard 0.250 N potassium dichromate solution to about 250 mL with distilled water.

-

Carefully add 20 mL of concentrated sulfuric acid and cool the mixture to room temperature.[6]

-

Add 2-3 drops of this compound indicator.[3]

-

Titrate with the FAS solution until the color changes sharply from blue-green to reddish-brown.[6]

-

Calculate the normality of the FAS solution using the following formula:

-

Normality of FAS = (Volume of K₂Cr₂O₇ × 0.250) / Volume of FAS used (mL) [6]

-

3. COD Analysis Protocol for Wastewater Sample

CAUTION: This procedure involves the use of concentrated acids and heavy metals. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work within a fume hood.[3]

-

Sample Digestion:

-

Place several glass beads into a 500 mL reflux flask to prevent bumping.[5][10]

-

Pipette 50.0 mL of the homogenized wastewater sample into the flask. (For high COD samples, a smaller, accurately measured aliquot diluted to 50 mL should be used).[3][6]

-

Add 1 g of mercuric sulfate (HgSO₄) crystals and swirl to mix. If chloride concentration is very high, more HgSO₄ may be needed.[3]

-

Very carefully, pipette 25.0 mL of the 0.250 N standard potassium dichromate solution into the flask and mix.

-

Slowly and carefully, add 70 mL of the sulfuric acid-silver sulfate reagent down the side of the flask, swirling constantly. CAUTION: The mixture will become extremely hot.[6]

-

Attach the flask to the reflux condenser and turn on the cooling water.

-

-

Titration:

-

After the 2-hour reflux period, turn off the heat and allow the flask to cool.

-

Rinse the inside of the condenser with about 25 mL of distilled water, collecting the rinsings in the flask.[3][5]

-

Disconnect the flask and dilute the contents to a total volume of approximately 350 mL with distilled water. Allow it to cool completely to room temperature.

-

Add 2-3 drops of this compound indicator.[3]

-

Place the flask on a magnetic stirrer and titrate rapidly with the standardized FAS solution.

-

The endpoint is the first sharp color change from blue-green to reddish-brown.[8] Record the volume of FAS used.

-

-

Blank Determination:

Workflow and Data Presentation

Experimental Workflow Diagram

Caption: Workflow for COD analysis using the dichromate reflux method.

4. Calculation of COD

The COD is calculated using the volumes of FAS titrant required for the blank and the sample.

Formula:

COD (mg O₂/L) = [(A - B) × M × 8000] / Volume of Sample (mL)

Where:

Table 2: Example Titration Data and COD Calculation

| Parameter | Blank | Sample |

| Sample Volume (mL) | 50.0 | 50.0 |

| Normality of FAS (M) | 0.251 | 0.251 |